molecular formula C7H5F3N2O B12962293 3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime

3-Pyridinecarboxaldehyde, 6-(trifluoromethyl)-, oxime

Cat. No.: B12962293
M. Wt: 190.12 g/mol
InChI Key: RDEOOSFRTWGOEG-UUILKARUSA-N
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Description

6-(Trifluoromethyl)nicotinaldehyde oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to the nicotinaldehyde oxime structure

Preparation Methods

The synthesis of 6-(Trifluoromethyl)nicotinaldehyde oxime typically involves the reaction of 6-(Trifluoromethyl)nicotinaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve optimized reaction conditions, such as temperature and pH control, to maximize yield and purity.

Chemical Reactions Analysis

6-(Trifluoromethyl)nicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethyl)nicotinaldehyde oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar compounds to 6-(Trifluoromethyl)nicotinaldehyde oxime include:

    2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime: Similar structure with a methyl group instead of a hydrogen atom.

    6-(Trifluoromethyl)nicotinaldehyde: Lacks the oxime group but shares the trifluoromethyl and nicotinaldehyde structure. The uniqueness of 6-(Trifluoromethyl)nicotinaldehyde oxime lies in its combination of the trifluoromethyl group and the oxime functionality, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

(NE)-N-[[6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-5(3-11-6)4-12-13/h1-4,13H/b12-4+

InChI Key

RDEOOSFRTWGOEG-UUILKARUSA-N

Isomeric SMILES

C1=CC(=NC=C1/C=N/O)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C=NO)C(F)(F)F

Origin of Product

United States

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